Methyl 2-ethyl-3-methoxybenzoate Methyl 2-ethyl-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 108593-43-7
VCID: VC2455526
InChI: InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3
SMILES: CCC1=C(C=CC=C1OC)C(=O)OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Methyl 2-ethyl-3-methoxybenzoate

CAS No.: 108593-43-7

Cat. No.: VC2455526

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethyl-3-methoxybenzoate - 108593-43-7

Specification

CAS No. 108593-43-7
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name methyl 2-ethyl-3-methoxybenzoate
Standard InChI InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3
Standard InChI Key DJVXOULKAVLWCN-UHFFFAOYSA-N
SMILES CCC1=C(C=CC=C1OC)C(=O)OC
Canonical SMILES CCC1=C(C=CC=C1OC)C(=O)OC

Introduction

Chemical Identification and Properties

Basic Identification

Methyl 2-ethyl-3-methoxybenzoate is precisely identified through several standardized chemical notation systems that ensure accurate referencing in scientific literature and databases. The following table presents the comprehensive identification parameters for this compound:

ParameterValue
CAS No.108593-43-7
IUPAC Namemethyl 2-ethyl-3-methoxybenzoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Standard InChIInChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3
Standard InChIKeyDJVXOULKAVLWCN-UHFFFAOYSA-N
SMILESCCC1=C(C=CC=C1OC)C(=O)OC
Canonical SMILESCCC1=C(C=CC=C1OC)C(=O)OC
PubChem Compound ID13834965

This compound is registered in chemical databases with unique identifiers that distinguish it from structurally similar compounds. These systematic parameters provide a chemical fingerprint essential for precise scientific communication and research reproducibility.

Structural Characteristics

The molecular architecture of Methyl 2-ethyl-3-methoxybenzoate features a benzene ring with three strategically positioned substituents that determine its chemical behavior and reactivity profile:

  • A methoxycarbonyl group (methyl ester functionality) attached to position 1 of the benzene ring

  • An ethyl group (-CH2CH3) at position 2

  • A methoxy group (-OCH3) at position 3

This particular arrangement of functional groups creates a unique electronic distribution within the molecule. The methoxy group serves as an electron-donating substituent that increases electron density in the aromatic ring, particularly at the ortho and para positions relative to itself. Simultaneously, the methoxycarbonyl group functions as an electron-withdrawing group, creating an electronic push-pull system within the molecule that influences its reactivity patterns.

The ethyl group introduces additional hydrophobicity to the molecule while also providing steric effects that can impact reaction rates and selectivity in chemical transformations. This three-dimensional arrangement of substituents creates distinctive reactivity patterns that differentiate this compound from other benzoate derivatives.

Physical Properties

Based on its molecular structure and comparison with similar benzoate esters, Methyl 2-ethyl-3-methoxybenzoate likely presents as a colorless to pale yellow liquid at standard temperature and pressure. While specific experimental data is limited in the available sources, several physical properties can be reasonably inferred from structural analysis:

The compound would be expected to have:

  • Limited water solubility due to its predominantly hydrophobic nature

  • Good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents

  • A boiling point likely above 250°C at atmospheric pressure (based on similar benzoate esters)

  • A density slightly greater than water

  • A refractive index likely in the range of 1.50-1.55 (based on similar aromatic esters)

These properties make the compound suitable for various laboratory applications, particularly as an intermediate in organic synthesis where solubility in organic solvents is advantageous.

Chemical Properties

The chemical behavior of Methyl 2-ethyl-3-methoxybenzoate is governed by its functional groups and their interactions. Key chemical properties include:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-ethyl-3-methoxybenzoic acid and methanol. This reaction is particularly relevant in biochemical contexts where esterases may catalyze this transformation.

  • Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-donating methoxy group, can undergo electrophilic aromatic substitution reactions, predominantly at positions para to the methoxy group.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the ester group can undergo nucleophilic attack by various nucleophiles, leading to transesterification or amidation reactions under appropriate conditions.

  • Reduction: The ester functionality can be reduced to primary alcohols using appropriate reducing agents such as lithium aluminum hydride.

These chemical properties make Methyl 2-ethyl-3-methoxybenzoate a versatile building block in organic synthesis, particularly in the preparation of more complex molecular architectures.

Synthesis and Production Methods

Laboratory Preparation Techniques

In laboratory settings, the preparation of Methyl 2-ethyl-3-methoxybenzoate would typically follow established protocols for ester synthesis, adapted specifically for this compound's structural features. Based on methodologies described for related compounds, a general laboratory procedure might include:

  • Reaction Setup: Combining 2-ethyl-3-methoxybenzoic acid with excess dimethyl carbonate (3-4 equivalents) in a pressure reactor, along with an appropriate catalyst (such as 5 wt% zeolite NaY-Bf).

  • Reaction Conditions: Heating the mixture at 180-200°C for approximately 5 hours under pressure to drive the equilibrium toward product formation.

  • Workup Procedure: After cooling to room temperature, filtering the reaction mixture through a bed of alumina to remove the catalyst, followed by distillation to remove excess dimethyl carbonate.

  • Purification: Further purification through vacuum distillation or column chromatography to obtain the pure compound, potentially followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity.

This laboratory procedure would require optimization specifically for Methyl 2-ethyl-3-methoxybenzoate, with particular attention to reaction parameters and purification techniques to maximize yield and purity.

Industrial Production Considerations

Scaling up the production of Methyl 2-ethyl-3-methoxybenzoate from laboratory to industrial scale would necessitate careful consideration of numerous factors to ensure efficiency, safety, and economic viability:

  • Starting Material Selection: Industrial processes would likely prioritize readily available and cost-effective starting materials. The availability of 2-ethyl-3-methoxybenzoic acid or alternative precursors would significantly influence route selection.

  • Process Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and reagent ratios would require systematic optimization to maximize yield while minimizing by-product formation and energy consumption.

  • Reactor Design: Appropriate pressure reactors with efficient heating and cooling systems would be essential for maintaining precise temperature control, particularly for reactions conducted at elevated temperatures.

  • Continuous Flow Processing: For large-scale production, continuous flow processes might offer advantages over batch production, including improved heat transfer, enhanced mixing, and more consistent product quality.

  • Purification Strategy: Efficient separation and purification protocols would be crucial for meeting product specifications. Techniques such as distillation, crystallization, or chromatography would need to be evaluated for scalability and cost-effectiveness.

  • Environmental Considerations: Waste management, solvent recovery, and emissions control would be important aspects of industrial production, particularly given the organic solvents and potentially hazardous reagents involved in the synthesis.

These considerations highlight the complexity of transitioning from laboratory-scale synthesis to industrial production, requiring interdisciplinary expertise in chemical engineering, process design, and safety management.

Applications and Research

Comparison with Related Compounds

Examining structurally related compounds provides valuable context for understanding the unique properties and potential applications of Methyl 2-ethyl-3-methoxybenzoate. The following table compares key parameters with several related compounds mentioned in the search results:

CompoundCAS No.Molecular FormulaMolecular WeightKey Structural Difference
Methyl 2-ethyl-3-methoxybenzoate108593-43-7C11H14O3194.23 g/molReference compound
2-Ethyl-3-methoxybenzoic acid57598-51-3C10H12O3Not specifiedFree acid vs. methyl ester
Methyl 2-methoxybenzoate606-45-1C9H10O3166.17 g/molLacks ethyl group at position 2
Ethyl 3-methylbenzoate120-33-2C10H12O2164.2 g/molDifferent substitution pattern

This comparative analysis reveals how subtle structural differences significantly impact chemical properties and potential applications. For instance, 2-Ethyl-3-methoxybenzoic acid (the corresponding carboxylic acid) has been investigated for potential biological activities, including antimicrobial and antifungal properties. The esterification of this acid to form Methyl 2-ethyl-3-methoxybenzoate alters its physicochemical properties, particularly lipophilicity and hydrogen-bonding capacity, which may significantly modify its biological activity profile.

Similarly, the precise positioning of substituents around the aromatic ring distinguishes these compounds from one another, affecting their electronic distribution, reactivity patterns, and potential interactions with biological targets. These structural nuances underscore the importance of specific substitution patterns in determining a compound's chemical behavior and potential applications.

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